Trimethobenzamide hydrochloride
Overview
Description
Trimethobenzamide hydrochloride is an antiemetic used to treat postoperative nausea and vomiting and nausea associated with gastroenteritis . It is also known by the brand name Tigan .
Molecular Structure Analysis
Trimethobenzamide hydrochloride is a small molecule drug with the molecular formula C21H29ClN2O5 . Its IUPAC name is N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-3,4,5-trimethoxybenzene-1-carboximidic acid hydrochloride .Physical And Chemical Properties Analysis
Trimethobenzamide hydrochloride has a molecular weight of 424.918 . It has a water solubility of 0.0247 mg/mL . Its logP values are 3.03 (ALOGPS) and 1.77 (Chemaxon) .Scientific Research Applications
Improved Synthesis Process
Trimethobenzamide hydrochloride has been the focus of research aimed at refining its synthesis process to reduce impurities. A significant advancement was reported in a study that outlined an improved methodology for preparing trimethobenzamide hydrochloride. This new process effectively eliminates the impurities commonly associated with its production, enhancing the quality and safety of the compound for pharmaceutical use (Neelakandan et al., 2013).
Pharmacological Research
Trimethobenzamide hydrochloride's pharmacological properties, specifically its antiemetic effects, have been extensively studied. One research project investigated its impact on glucose-6-phosphate dehydrogenase (G6PD) and various antioxidant enzymes. The study provided new insights into the biochemical pathways affected by trimethobenzamide hydrochloride, contributing to a deeper understanding of its therapeutic potential and mechanism of action (Ozmen & Küfrevioğlu, 2004).
Analytical Method Development
The development and validation of analytical methods for the detection and quantification of trimethobenzamide in pharmaceutical samples represent another significant area of research. A study successfully developed a stability-indicating high-performance liquid chromatography (HPLC) method. This analytical technique ensures the accurate measurement of trimethobenzamide hydrochloride under various conditions, supporting quality control and research applications (Swamy et al., 2020).
Environmental Impact and Removal Techniques
Research has also explored the environmental impact of trimethobenzamide hydrochloride, focusing on its persistence and removal from water systems. Studies have investigated advanced oxidation processes, revealing effective methods for degrading trimethobenzamide hydrochloride in water treatment facilities. These findings are crucial for mitigating the compound's environmental footprint and ensuring the safety of water resources (Ji et al., 2016).
Safety And Hazards
Trimethobenzamide hydrochloride may cause side effects such as diarrhea, headache, dizziness, drowsiness, or blurred vision . Serious side effects include mental/mood changes, yellowing eyes/skin, dark urine, muscle spasms, unusual uncontrolled movements, severe arching of the back, shaking (tremor), and seizures .
properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZEEPFHXAUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138-56-7 (Parent) | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047774 | |
Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethobenzamide hydrochloride | |
CAS RN |
554-92-7 | |
Record name | Trimethobenzamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethobenzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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